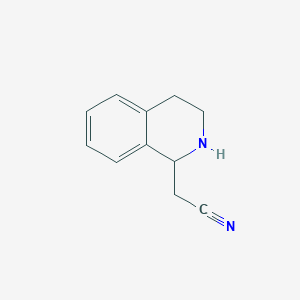

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile

説明

特性

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11,13H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWHYBZDPBLPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388147 | |

| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111599-07-6 | |

| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives . Another common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

化学反応の分析

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .

科学的研究の応用

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in research on enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infections.

Industry: The compound is used in the development of new materials and catalysts.

作用機序

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and modulate protein interactions, leading to its biological effects. For example, it may interact with neurotransmitter receptors and enzymes involved in neurodegenerative diseases .

類似化合物との比較

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

- 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one

- 2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one

- 2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one

Uniqueness

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile is unique due to its specific structural features and the presence of the acetonitrile group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

生物活性

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile is a compound derived from tetrahydroisoquinoline, which belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is , with a molecular weight of approximately 176.23 g/mol. The compound features a tetrahydroisoquinoline core structure attached to an acetonitrile group, which significantly influences its biological properties.

The biological activity of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has shown potential in inhibiting enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Receptor Modulation : It interacts with neurotransmitter receptors in the brain, suggesting neuroprotective effects. Preliminary studies indicate its potential to bind to dopamine and serotonin receptors, which are critical in mood regulation and neurological disorders.

Anticancer Properties

Research has indicated that derivatives of tetrahydroisoquinoline possess anticancer properties. For example:

- In vitro Studies : 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile has been tested against various cancer cell lines. Results demonstrate significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.

Neuroprotective Effects

The compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases:

- Animal Models : In rodent models of Parkinson's disease, administration of this compound led to reduced neuroinflammation and improved motor function.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of tetrahydroisoquinoline derivatives. The results indicated that 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile exhibited IC50 values of 10 µM against MCF-7 cells and 15 µM against A549 cells. These findings suggest its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotection

In a study examining neuroprotective effects in a mouse model of Alzheimer's disease, administration of the compound resulted in a significant decrease in amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test. The mechanism was attributed to its ability to modulate neurotransmitter levels .

Comparative Analysis

To better understand the unique biological activity of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile compared to related compounds, a comparative analysis is presented below:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile | Anticancer (MCF-7) | 10 |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Antidepressant activity | 20 |

| Isoquinoline | Moderate anticancer activity | 25 |

Q & A

Q. What synthetic routes are commonly used to prepare 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetonitrile, and how do reaction parameters affect efficiency?

A key method involves [5+1] heterocyclization, where 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines are condensed with carbon disulfide under basic conditions. Reaction temperature (typically 80–100°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometry of reagents significantly impact yield and purity. For example, excess carbon disulfide may improve cyclization but requires careful quenching to avoid side reactions .

Q. What spectroscopic techniques are recommended for structural confirmation, and how should data be interpreted?

- NMR (1H/13C): Identify proton environments (e.g., tetrahydroisoquinoline ring protons at δ 2.5–4.0 ppm) and nitrile carbon signals (~δ 115–120 ppm).

- X-ray crystallography: Resolve absolute stereochemistry and bond lengths. A related acetonitrile derivative showed mean C–C bond lengths of 0.005 Å in X-ray studies, confirming structural rigidity .

- Mass spectrometry: Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the nitrile group.

Q. What safety protocols are essential for handling this compound in lab settings?

Avoid skin/eye contact and use PPE (gloves, goggles). Follow SDS guidelines for storage (cool, dry conditions) and disposal. ACETO US recommends avoiding food/water contamination and using fume hoods during synthesis .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations can model electron density distribution (e.g., nitrile group’s electron-withdrawing effect) and transition states. For example, Canonical SMILES (e.g., OC(=O)CC1c2ccccc2CCN1S(=O)(=O)c1cccs1 from ) aids in simulating reaction pathways and regioselectivity in heterocyclization .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Replicate conditions: Systematically vary catalysts (e.g., K2CO3 vs. Et3N) and solvents (polar aprotic vs. non-polar).

- Cross-validation: Compare NMR data with X-ray structures (e.g., bond angles in ) to confirm assignments.

- Control experiments: Test intermediate stability (e.g., aniline intermediates in ) to identify degradation pathways .

Q. How can stereoisomers of related tetrahydroisoquinoline derivatives be isolated and characterized?

Q. What role does the acetonitrile moiety play in directing regioselectivity during condensation reactions?

The nitrile group stabilizes transition states via inductive effects, favoring nucleophilic attack at the α-carbon. This is critical in thioxopyrimidine synthesis (), where the nitrile enhances electrophilicity of adjacent carbons, enabling C–S bond formation .

Q. How can reaction kinetics be studied to optimize catalytic systems for this compound?

- In-situ monitoring: Use FTIR or Raman spectroscopy to track nitrile group consumption.

- Kinetic isotope effects (KIE): Compare rates with deuterated analogs to identify rate-determining steps.

- Catalyst screening: Test palladium or copper complexes for cross-coupling efficiency, referencing solvent effects (e.g., acetonitrile in ) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Purity assessment: Use DSC (Differential Scanning Calorimetry) to verify melting points.

- Solubility tests: Re-evaluate in standardized solvents (e.g., DMSO, MeOH) under controlled humidity/temperature.

- Literature cross-check: Compare with structurally similar compounds (e.g., ’s ethyl ester derivative) to identify trends .

Q. What analytical approaches validate synthetic intermediates prone to degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。